5-Bromo-2-chloroanisole

Overview

Description

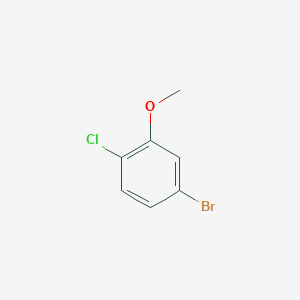

5-Bromo-2-chloroanisole: is an organic compound with the molecular formula C7H6BrClO . It is a derivative of anisole, where the hydrogen atoms at positions 5 and 2 on the benzene ring are substituted by bromine and chlorine atoms, respectively. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-2-chloroanisole can be synthesized through the bromination of 2-chloroanisole. The reaction involves the addition of a brominating agent, such as bromine or sodium bromide, to 2-chloroanisole under controlled conditions . The reaction typically proceeds as follows:

C7H7ClO+Br2→C7H6BrClO+HBr

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloroanisole undergoes various chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenol derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used under mild conditions.

Major Products:

Substitution: Formation of 5-substituted-2-chloroanisole derivatives.

Oxidation: Formation of 5-bromo-2-chlorophenol.

Coupling: Formation of biaryl compounds with various substituents.

Scientific Research Applications

Synthesis and Characterization

5-Bromo-2-chloroanisole can be synthesized through several methods, including:

- Electrophilic Aromatic Substitution : This method involves the introduction of bromine and chlorine substituents onto the anisole ring.

- Diazonium Coupling : This technique allows for the formation of aryl halides from diazonium salts.

- Transition-Metal-Catalyzed Cross-Coupling Reactions : These reactions enable the formation of carbon-carbon bonds, facilitating further functionalization of the compound.

The characterization of this compound typically involves techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the synthesized compound .

Applications in Organic Chemistry

This compound serves as a versatile building block in organic synthesis. Its halogen substituents allow for further functionalization through various coupling reactions, leading to the development of novel molecules. Some specific applications include:

- Synthesis of Bioactive Compounds : The compound can be used as a precursor for synthesizing new bioactive molecules, including potential drug candidates. Research has indicated that compounds derived from this compound may exhibit biological activity that warrants further investigation .

- Production of 4-Chloro-3-methoxy-benzonitrile : This application involves heating this compound with dimethylformamide at elevated temperatures, showcasing its utility in producing other valuable chemical intermediates .

Medicinal Chemistry Applications

Recent studies have highlighted the potential of this compound in medicinal chemistry:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloroanisole depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on the structure of the final compound it is part of. For example, if it is part of a drug molecule, it may interact with specific enzymes or receptors to exert its effects .

Comparison with Similar Compounds

2-Bromoanisole: Similar structure but lacks the chlorine atom.

2-Chloroanisole: Similar structure but lacks the bromine atom.

5-Bromo-2-fluoroanisole: Similar structure but has a fluorine atom instead of chlorine.

Uniqueness: 5-Bromo-2-chloroanisole is unique due to the presence of both bromine and chlorine atoms on the anisole ring. This dual substitution allows for diverse reactivity and the ability to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Biological Activity

5-Bromo-2-chloroanisole (CAS Number: 16817-43-9) is an aromatic compound with significant biological activity due to its unique halogenated structure. This article provides a comprehensive overview of its biological properties, synthesis, applications, and related research findings.

This compound has the molecular formula and a molecular weight of 221.48 g/mol. It appears as a solid at room temperature, with a melting point of approximately 27-28 °C and a boiling point ranging from 240-245 °C . The compound is soluble in water and can be synthesized through various methods, including:

- Electrophilic Aromatic Substitution

- Diazonium Coupling

- Transition-Metal-Catalyzed Cross-Coupling Reactions

These synthetic routes allow for the introduction of diverse functional groups, enhancing its utility in organic synthesis and medicinal chemistry .

Biological Activity

The biological activity of this compound is influenced by its halogen substituents, which can modify the reactivity and interaction with biological targets. Notable areas of investigation include:

- Antimicrobial Properties : Research indicates that halogenated anisoles exhibit antimicrobial activity against various pathogens, suggesting potential applications in anti-infective therapies .

- Pharmacological Applications : The compound serves as a precursor in the synthesis of bioactive molecules, including potential drug candidates for treating conditions such as diabetes through the development of SGLT2 inhibitors .

Case Studies

- SGLT2 Inhibitors : A study focused on the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in producing SGLT2 inhibitors. The process demonstrated effective scalability and cost reduction, highlighting the compound's importance in pharmaceutical development .

- Antimicrobial Studies : Various studies have reported that compounds similar to this compound exhibit significant antibacterial and antifungal activities. For instance, derivatives have been tested against resistant strains of bacteria and fungi, showing promising results in inhibiting growth and viability .

Structure-Activity Relationship (SAR)

The presence of bromine and chlorine atoms in this compound plays a crucial role in its biological activity. The following table summarizes the structural similarities with other halogenated anisoles:

| Compound Name | CAS Number | Similarity (%) | Notable Features |

|---|---|---|---|

| 4-Bromo-2-chloroaniline | 16817-43-9 | 96 | Contains an amine group instead of an ether group. |

| 1-Bromo-3-chloro-2-methoxybenzene | 174913-10-1 | 91 | Different positioning of bromine and chlorine. |

| 4-Bromo-1-chloro-2-isopropoxybenzene | 637022-52-7 | 91 | Contains an isopropoxy substituent. |

The unique arrangement of halogens influences both reactivity and biological properties compared to these similar compounds .

Applications

This compound is utilized across various fields:

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-Bromo-2-chloroanisole, and how can regioselectivity be optimized?

- Answer : Synthesis typically involves halogenation of anisole derivatives. For bromination and chlorination, electrophilic aromatic substitution (EAS) is a standard approach. To achieve regioselectivity at the 2- and 5-positions, directing groups (e.g., methoxy in anisole) and controlled reaction conditions (temperature, catalyst) are critical. For example, bromination may precede chlorination to leverage the methoxy group’s para-directing effects. Purification via column chromatography or recrystallization is recommended to isolate the target compound from positional isomers (e.g., 3-Bromo-4-chloroanisole) .

Q. Which analytical techniques are most effective for verifying the purity of this compound?

- Answer : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard for assessing purity. For instance, HPLC with UV detection can quantify impurities at levels <2%, while GC-MS identifies volatile byproducts. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and Fourier-transform infrared (FTIR) spectroscopy further confirm structural integrity .

Q. How can researchers distinguish this compound from its structural isomers using spectroscopic data?

- Answer : NMR chemical shifts are key. The methoxy group (-OCH₃) in anisole induces distinct splitting patterns in ¹H NMR (e.g., singlet for -OCH₃ at δ ~3.8 ppm). Bromine and chlorine substituents cause deshielding effects in ¹³C NMR, with characteristic peaks for C-Br (~105-115 ppm) and C-Cl (~125-135 ppm). Mass spectrometry (MS) fragmentation patterns also differ; for example, the molecular ion [M]⁺ for this compound (m/z 221) will show isotopic clusters unique to Br and Cl .

Advanced Research Questions

Q. What challenges arise in reconciling contradictory spectroscopic data for this compound, and how can they be resolved?

- Answer : Discrepancies in NMR or IR spectra may stem from solvent effects, residual impurities, or tautomerism. For example, unexpected splitting in ¹H NMR could indicate incomplete purification. Cross-validation with computational methods (e.g., density functional theory (DFT) for predicting chemical shifts) and alternative techniques like X-ray crystallography (for solid-state confirmation) are recommended. Contradictions in mass spectra may require high-resolution MS (HRMS) to resolve isotopic ambiguities .

Q. How do electronic effects of substituents in this compound influence its reactivity in cross-coupling reactions?

- Answer : The electron-withdrawing bromine and chlorine groups deactivate the aromatic ring, reducing reactivity in electrophilic reactions. However, in transition-metal-catalyzed couplings (e.g., Suzuki-Miyaura), the halogen substituents act as leaving groups. The methoxy group’s electron-donating nature enhances stability at the ortho position, favoring selective cross-coupling at the bromine site. Kinetic studies using palladium catalysts (e.g., Pd(PPh₃)₄) and optimizing ligand systems (e.g., biphenylphosphines) can improve yields .

Q. What environmental degradation pathways are hypothesized for halogenated anisoles like this compound?

- Answer : Microbial dehalogenation and photolytic cleavage are primary pathways. In aerobic environments, Rhodococcus spp. may cleave the methoxy group, yielding 5-Bromo-2-chlorophenol. Photodegradation via UV exposure can break C-Br/C-Cl bonds, forming phenolic intermediates. Analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling (e.g., deuterated analogs) track degradation products. Persistence in soil/water matrices depends on pH and organic matter content .

Q. Methodological Considerations

Q. What strategies mitigate challenges in isolating this compound from reaction mixtures containing halogenated byproducts?

- Answer : Fractional distillation or preparative thin-layer chromatography (TLC) separates compounds with similar polarity. For complex mixtures, orthogonal purification (e.g., silica gel chromatography followed by recrystallization in ethanol/water) enhances purity. Monitoring via thin-layer chromatography (TLC) with UV visualization ensures stepwise resolution of intermediates .

Q. How can computational modeling predict the stability of this compound under varying thermal or acidic conditions?

- Answer : Molecular dynamics simulations (e.g., using Gaussian or Schrödinger software) model bond dissociation energies (BDEs) for C-Br and C-Cl bonds. Thermogravimetric analysis (TGA) validates thermal stability, while density functional theory (DFT) calculates protonation energies to predict acid resistance. These models guide storage conditions (e.g., inert atmospheres for labile compounds) .

Properties

IUPAC Name |

4-bromo-1-chloro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMVKOTWSHJOSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377761 | |

| Record name | 5-Bromo-2-chloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16817-43-9 | |

| Record name | 5-Bromo-2-chloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16817-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-chloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.